molecular formula C13H14N2O5 B2545958 1-(3,4-Diethoxyphenyl)imidazolidine-2,4,5-trione CAS No. 775314-84-6

1-(3,4-Diethoxyphenyl)imidazolidine-2,4,5-trione

Cat. No.: B2545958
CAS No.: 775314-84-6
M. Wt: 278.264
InChI Key: KBXJFZCEJKOVTG-UHFFFAOYSA-N
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Description

1-(3,4-Diethoxyphenyl)imidazolidine-2,4,5-trione is a useful research compound. Its molecular formula is C13H14N2O5 and its molecular weight is 278.264. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Stereoselectivity in Synthesis

Imidazolidin-4-ones are crucial for modifying bioactive oligopeptides, either as proline surrogates or for N-terminal amino acid protection against hydrolysis. The formation of imidazolidin-4-one, involving alpha-aminoamide and substituted benzaldehydes, showcases unexpected stereoselectivity, with intramolecular hydrogen bonds playing a pivotal role. This finding opens avenues for stereoselective synthesis in pharmaceutical research (Ferraz et al., 2007).

Antibacterial and Antifungal Applications

New 5-imino-4-thioxo-2-imidazolidinone derivatives, featuring various aromatic substituents, have been synthesized and exhibit notable antibacterial and antifungal activities. This highlights the potential of imidazolidine derivatives in developing new antimicrobial agents, with certain compounds displaying significant efficacy (Ammar et al., 2016).

Corrosion Inhibition

Imidazole derivatives, specifically those with methoxyphenyl groups, have been synthesized and shown to significantly inhibit corrosion in acidic solutions. Their strong adsorption and mixed-type inhibition properties suggest their utility in protecting metals against corrosion, providing a bridge between chemical synthesis and industrial applications (Prashanth et al., 2021).

Anti-inflammatory Potential

Substituted-imidazolidine derivatives have been explored for anti-inflammatory and analgesic properties, revealing compounds with promising efficacy and a superior gastrointestinal safety profile compared to standard drugs. These findings underscore the therapeutic potential of imidazolidine derivatives in treating inflammation and pain (Husain et al., 2015).

Pharmaceutical Intermediate Applications

The synthesis and characterization of 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione have provided insights into its structure and potential as a pharmaceutical intermediate. The nonplanar configuration and stabilization through intermolecular interactions suggest a versatile role in pharmaceutical synthesis (Aydin et al., 2013).

Safety and Hazards

  • Environmental Impact : Dispose of properly to prevent environmental contamination .

Future Directions

Researchers should explore the compound’s pharmacological activities, potential drug development, and its role in medicinal chemistry. Additionally, investigations into its stability under various conditions and its interactions with biological targets are crucial for future advancements .

Mechanism of Action

Target of Action

The primary target of the compound 1-(3,4-Diethoxyphenyl)imidazolidine-2,4,5-trione is the soluble epoxide hydrolase (sEH) enzyme . This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes such as inflammation and blood pressure regulation .

Mode of Action

This compound interacts with the active site of the sEH enzyme, inhibiting its function . The inhibition potency of this compound ranges from 8.4 μM to 0.4 nM . Molecular docking studies indicate a new bond formation between the triones and the active site of sEH, which partly explains the observed potency of this new pharmacophore .

Biochemical Pathways

The inhibition of sEH by this compound affects the metabolic pathway of EETs . By inhibiting sEH, this compound prevents the conversion of EETs into their corresponding diols, thus increasing the concentration of EETs. This can have downstream effects on various physiological processes regulated by EETs .

Pharmacokinetics

It’s noted that this compound and others in its class possess higher water solubility than their preceding ureas . This suggests that they may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to improved bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the increase in EET levels due to the inhibition of sEH . This can lead to alterations in the physiological processes regulated by EETs, such as inflammation and blood pressure regulation .

Properties

IUPAC Name

1-(3,4-diethoxyphenyl)imidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5/c1-3-19-9-6-5-8(7-10(9)20-4-2)15-12(17)11(16)14-13(15)18/h5-7H,3-4H2,1-2H3,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXJFZCEJKOVTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)N2C(=O)C(=O)NC2=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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